molecular formula C8H7BrFNO3 B1410463 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene CAS No. 1805026-25-8

1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene

Cat. No.: B1410463
CAS No.: 1805026-25-8
M. Wt: 264.05 g/mol
InChI Key: ASZMPZLMQHLFMJ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene is an organic compound belonging to the class of substituted benzenes. This compound is characterized by the presence of bromine, ethoxy, fluoro, and nitro groups attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Ethoxylation: Addition of the ethoxy group.

Each step requires specific reaction conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid . Bromination involves the use of bromine or a bromine source in the presence of a catalyst . Fluorination can be achieved using fluorinating agents such as hydrogen fluoride or fluorine gas . Ethoxylation involves the reaction of the benzene derivative with ethyl alcohol in the presence of a catalyst .

Chemical Reactions Analysis

1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, bromine, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzene ring.

Scientific Research Applications

1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

1-Bromo-2-ethoxy-4-fluoro-6-nitrobenzene can be compared with other similar compounds such as:

    2-Bromo-1-fluoro-4-nitrobenzene: This compound lacks the ethoxy group, which affects its reactivity and applications.

    4-Bromo-2-fluoro-1-nitrobenzene: The position of the substituents differs, leading to variations in chemical behavior and biological activity.

    4-Bromo-1-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, influencing its use in synthesis and research.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-1-ethoxy-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-7-4-5(10)3-6(8(7)9)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZMPZLMQHLFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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